2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-methyl-1-phenyl-5-pyrazolone and an aromatic aldehyde.
Attachment of the chlorophenoxy group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-chlorophenol under suitable conditions.
Final coupling: The final step involves coupling the intermediate with 2-methylpropanamide under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide involves inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is crucial for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C25H22ClN7O2 |
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Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C25H22ClN7O2/c1-16-13-21(30-24(34)25(2,3)35-19-11-9-17(26)10-12-19)33(31-16)23-20-14-29-32(22(20)27-15-28-23)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,30,34) |
InChI Key |
HJVVKIZPMHITCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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